2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(26-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVTFOBPQYMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxyacetyl chloride.
Synthesis of the oxadiazole ring: The chlorophenoxyacetyl chloride is then reacted with hydrazine derivatives to form the 1,3,4-oxadiazole ring.
Introduction of the methanesulfonylphenyl group: The final step involves the reaction of the oxadiazole intermediate with a methanesulfonylphenyl derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the methanesulfonyl group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula
- C : 17
- H : 18
- Cl : 1
- N : 3
- O : 4
- S : 1
Molecular Weight
- Molecular Weight : 363.85 g/mol
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial enzymes and disruption of cellular processes. For instance, studies have shown that derivatives of oxadiazole can effectively target bacterial cell walls and inhibit growth, making them promising candidates for antibiotic development.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This action reduces the synthesis of pro-inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Antitumor Activity
Emerging studies suggest that this compound could possess antitumor properties. The presence of the oxadiazole ring is associated with the ability to interfere with tumor cell proliferation. Preliminary data indicate that related compounds have shown cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.
Material Science Applications
In addition to its biological activities, 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has potential applications in materials science. Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties. Research into its use as a polymer additive or in creating nanocomposites is ongoing, with promising preliminary results indicating enhanced material strength and thermal stability.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the methanesulfonyl group significantly affected antimicrobial activity. The compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that the compound effectively inhibited COX-1 and COX-2 enzymes in a dose-dependent manner. This inhibition correlated with reduced levels of inflammatory cytokines in treated cell cultures, highlighting its therapeutic potential for inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of specific enzymes involved in critical biological processes.
Interacting with cellular receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
b. N-(4-Chlorophenyl)-2-[(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Thio]Acetamide (14a)
- Structure : Features dual 4-chlorophenyl groups on the oxadiazole and acetamide moieties.
- IR Data : N–H stretching at 3210 cm⁻¹, aromatic C–H at 3046 cm⁻¹, and aliphatic C–H at 2918 cm⁻¹ .
- Comparison : The dual chloro-substitution enhances hydrophobic interactions but may reduce solubility compared to the methanesulfonyl variant.
c. 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Thio}-N-(6-Ethoxybenzothiazol-2-yl)Acetamide (2e)
- Structure: Incorporates an indole moiety instead of chlorophenoxy, linked to a benzothiazole ring.
Physicochemical Properties
Mechanistic and Functional Insights
- Oxadiazole vs. Thiadiazole : Thiadiazole analogs (e.g., compound 7d) show higher cytotoxicity, likely due to sulfur’s polarizability enhancing target interactions .
- Methanesulfonyl Group : This substituent may improve metabolic stability and binding to sulfhydryl-containing enzymes, a feature absent in chloro- or methyl-substituted analogs .
- Antibacterial vs. Anticancer Activity : Sulfanyl acetamides (e.g., 7o) prioritize antibacterial action, whereas indole- or benzothiazole-linked derivatives (e.g., 2e) favor anticancer activity .
Biological Activity
2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound that belongs to the class of 1,3,4-oxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C17H14ClN3O5S. The structure features a chlorophenoxy group and a methanesulfonylphenyl moiety attached to the oxadiazole ring, which is critical for its biological activity.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation. For instance:
- Cytotoxicity : Studies have shown that compounds containing the 1,3,4-oxadiazole scaffold can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against A549 human lung cancer cells and C6 rat glioma cells, demonstrating IC50 values ranging from 1.59 to 7.48 µM for certain derivatives .
- Enzyme Inhibition : The anticancer activity is attributed to the inhibition of enzymes such as caspase-3 and matrix metalloproteinase-9 (MMP-9). These enzymes play crucial roles in tumor progression and metastasis. The compound's derivatives have shown notable inhibition levels against these targets .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. According to recent literature reviews on oxadiazole derivatives:
- Broad Spectrum : These compounds have been reported to possess activity against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. The oxadiazole derivatives have been noted for their anti-inflammatory effects:
- Mechanism : The anti-inflammatory activity may be linked to the modulation of cytokine production and inhibition of inflammatory pathways.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Cytotoxicity Study : A study conducted on various oxadiazole derivatives demonstrated that those with specific substitutions showed enhanced cytotoxicity against cancer cell lines compared to controls. Notably, compounds with a methanesulfonyl group exhibited superior activity due to increased lipophilicity and better interaction with cellular targets .
- Mechanism Investigation : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells revealed that they activate intrinsic apoptotic pathways while inhibiting survival signals mediated by growth factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
